1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features multiple functional groups, including an amino group, an oxadiazole ring, a chlorophenyl group, a sulfanyl group, a triazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the triazole ring: This step might involve a click chemistry reaction, such as the Huisgen cycloaddition between an azide and an alkyne.
Attachment of the chlorophenyl group: This can be done via nucleophilic substitution reactions.
Formation of the carboxylic acid group: This might involve oxidation reactions of an aldehyde or alcohol precursor.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activity. The presence of the triazole ring and the oxadiazole ring suggests that it could interact with biological targets, such as enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups suggests that it could participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-bromophenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid lies in the specific combination of functional groups, which can impart unique chemical and biological properties. For example, the presence of the chlorophenyl group might enhance its lipophilicity, while the oxadiazole and triazole rings could contribute to its stability and reactivity.
Properties
Molecular Formula |
C12H9ClN6O3S |
---|---|
Molecular Weight |
352.76 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-chlorophenyl)sulfanylmethyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9ClN6O3S/c13-6-1-3-7(4-2-6)23-5-8-9(12(20)21)15-18-19(8)11-10(14)16-22-17-11/h1-4H,5H2,(H2,14,16)(H,20,21) |
InChI Key |
ZWDGEPYABVXDDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCC2=C(N=NN2C3=NON=C3N)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.